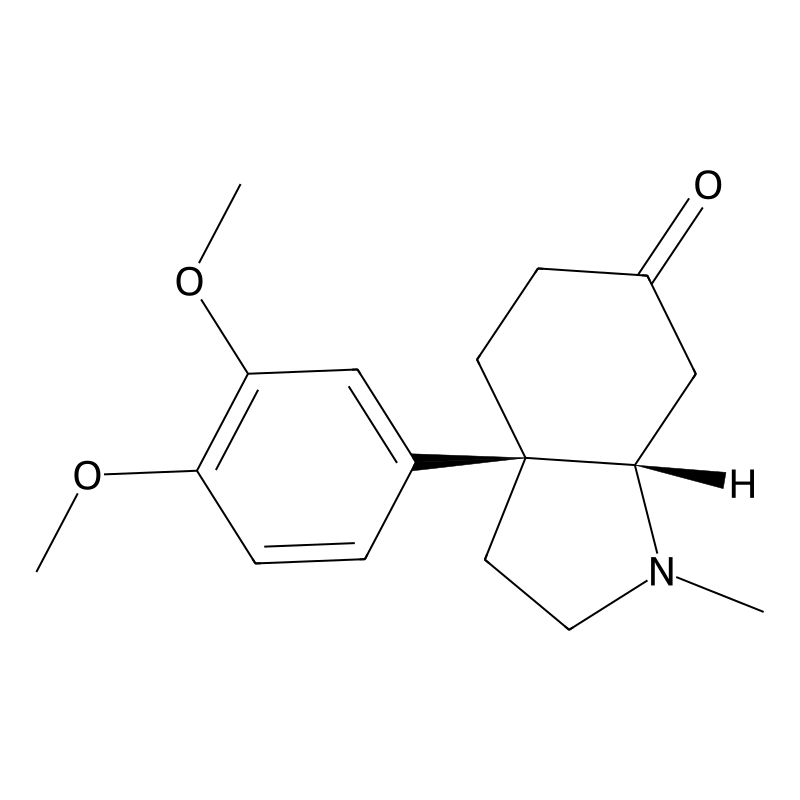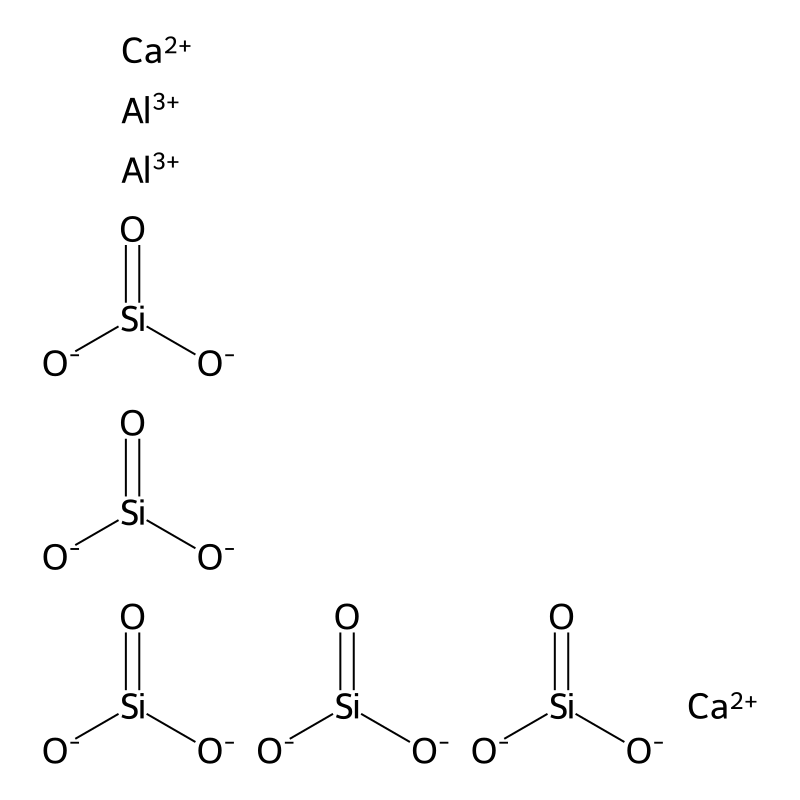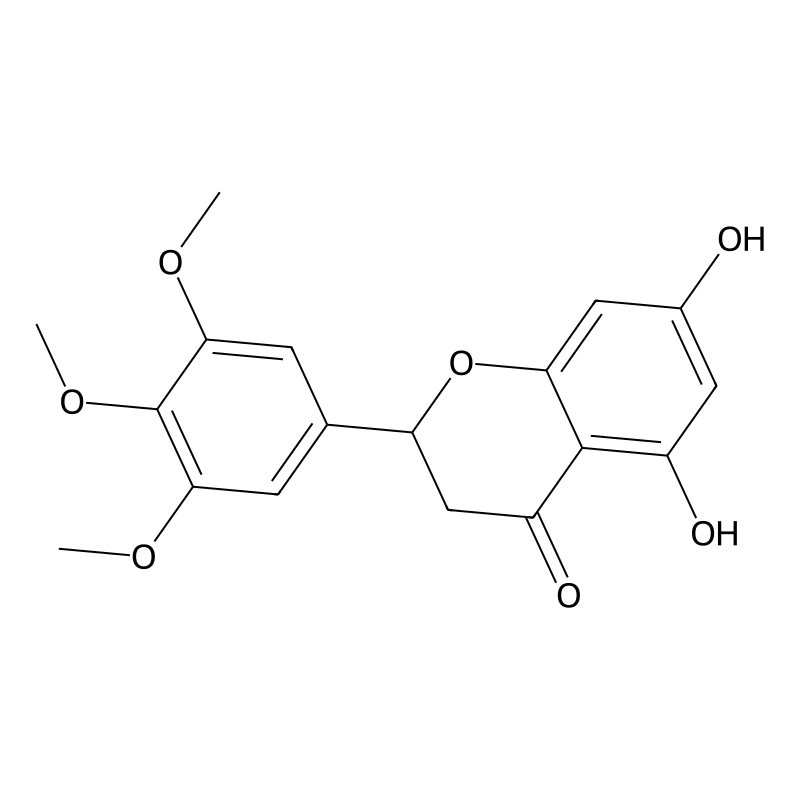Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate
![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]...](/img/structure-2d/800/S3097302.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Agrochemical Industry
Trifluoromethylpyridines and their derivatives are widely used in the agrochemical industry. They are primarily used for the protection of crops from pests . Fluazifop-butyl was the first trifluoromethylpyridine derivative introduced to the agrochemical market, and since then, more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
Pharmaceutical and Veterinary Industries
Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Crop Protection
Research explores its efficacy in protecting various crops like grapes, strawberries, tomatoes, and soybeans from fungal diseases. Studies also investigate potential application methods, including foliar sprays and seed treatments, to optimize disease control and crop protection.
Regioexhaustive Functionalization
2-Chloro-5-(trifluoromethyl)pyridine may be employed as a model substrate to investigate the regioexhaustive functionalization .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate is a chemical compound characterized by its unique molecular structure, which includes a pyridine ring substituted with chlorine and trifluoromethyl groups. Its molecular formula is C₁₁H₈ClF₃N₂O₂, and it has a molecular weight of approximately 292.64 g/mol . The compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
- Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of new derivatives.
- Condensation Reactions: The cyano group can participate in condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
- Hydrolysis: Under acidic or basic conditions, the ester group can hydrolyze to yield the corresponding acid.
These reactions expand the utility of Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate in synthetic organic chemistry.
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate can be synthesized through multiple methods, including:
- Cyclization Reactions: Starting from appropriate pyridine derivatives, cyclization can yield the desired product.
- Substitution Reactions: Chlorination of a suitable precursor followed by nucleophilic substitution with ethyl cyanoacetate.
- Refluxing Techniques: Heating reactants under reflux conditions to facilitate the formation of the cyanoacetate.
These methods highlight the versatility of synthetic approaches available for creating this compound .
Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate stands out due to its unique combination of functional groups, providing distinct reactivity and biological potential compared to these similar compounds .
Interaction studies involving Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate focus on its reactivity with biological targets and other chemical species. These studies typically assess:
- Binding Affinity: How well the compound binds to specific enzymes or receptors.
- Synergistic Effects: Potential interactions with other compounds that may enhance or inhibit its activity.
Such studies are crucial for understanding the compound's mechanism of action and optimizing its use in various applications .








